2-Bromohexa-1,5-diene
Overview
Description
2-Bromohexa-1,5-diene is a chemical compound with the molecular formula C6H9Br . It has an average mass of 161.040 Da and a monoisotopic mass of 159.988754 Da .
Synthesis Analysis
The synthesis of 2-Bromohexa-1,5-diene can involve sigmatropic rearrangements, which are pericyclic reactions that provide rearranged products . These rearrangements include hydride shifts and Cope, Claisen, and Wittig rearrangements . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes .Molecular Structure Analysis
The molecular structure of 2-Bromohexa-1,5-diene consists of six carbon atoms and one bromine atom . The double bonds may be separated by one or more sp3-hybridized carbon atoms .Chemical Reactions Analysis
2-Bromohexa-1,5-diene can undergo sigmatropic rearrangements, which are intramolecular reactions involving the migration of a sigma bond across a pi system . Examples include hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .Scientific Research Applications
Synthesis of Iron Complexes : 2-Bromohexa-1,5-diene is utilized in the synthesis of complexes with iron. An example is the synthesis of (- 2, 3 -CH2=CHCHCHCHCH3 3 )(-RS)Fe2(CO)5 (Seyferth, Anderson, Villafañe, & Davis, 1992).
Synthesis of Dienes and Related Compounds : It is useful in the synthesis of 1,4-, 1,5-, and 1,6-dienes, contributing to the development of various related compounds (Sumino & Ryu, 2022).
Diels-Alder Reaction Intermediates : 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene, a derivative, is a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels-Alder reactions (Dalkılıç et al., 2009).
Improved Synthesis of Diene Products : The improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol increases the yield of the diene product without using toxic thallium salts (Clarke, Rolla, Cridland, & Gill, 2007).
Synthesis of Functionalized Polyenic Compounds : 5-Bromopentadienal, a related compound, serves as a precursor for synthesizing functionalized polyenic compounds, like diene diols (Soullez, Plé, Duhamel, & Duhamel, 1995).
Synthesis of Tetramethylcyclopentadiene Systems : It reacts with potassium tert-butoxide to give 1,2,3,4-tetramethylfulvene and various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Diels-Alder Cycloadditions : 3,5-dibromo-2-pyrone, another derivative, is an ambident diene capable of generating various bicycloadducts in higher chemical yields and endo/exo ratios (Cho et al., 2002).
Gold-Catalyzed Synthesis : The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is highly diastereoselective and can participate in Diels-Alder and cross-coupling reactions (Wang, Lu, & Zhang, 2010).
Palladium-Catalyzed Bicyclization : Palladium-catalyzed cyclization of 2-bromo-1,6-diene leads to bicyclic vinylcyclopropane derivatives, such as 1,3-diene, 1,4-diene, and triene (Steinig & de Meijere, 1999).
Tetrabutylphosphonium Bromide Catalysis : Tetrabutylphosphonium bromide catalyzes the dehydration of diols to conjugated dienes, allowing for the selective formation of conjugated dienes with high yields (Stalpaert, Cirujano, & Vos, 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromohexa-1,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLQPOCFMHFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromohexa-1,5-diene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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